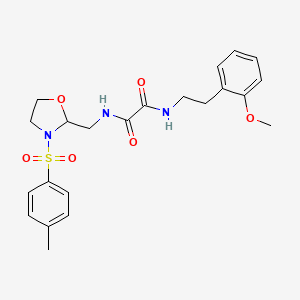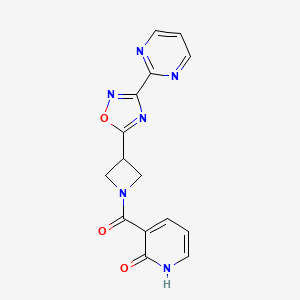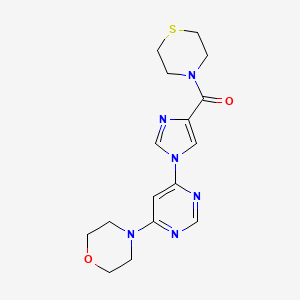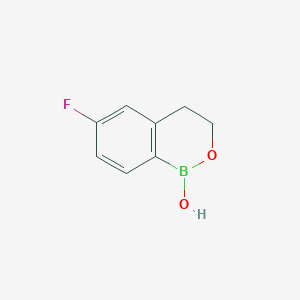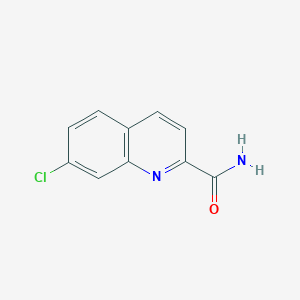
7-Chloro-2-Quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-Quinolinecarboxamide is a compound with the molecular formula C10H7ClN2O and a molecular weight of 206.6 . It is also known as 7-chloroquinoline-2-carboxamide .
Synthesis Analysis
The synthesis of 7-Chloro-2-Quinolinecarboxamide and its derivatives often involves the Doebner-Miller reaction, which uses tetrachloro-1,4 (or 1,2)-quinone as an oxidant . This process improves yields and eliminates the need for forming a ZnCl₂ complex to isolate the end product . Another method involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde .Molecular Structure Analysis
The molecular structure of 7-Chloro-2-Quinolinecarboxamide includes a quinoline ring, which is a heterocyclic aromatic compound. The quinoline ring is fused with a carboxamide group .Chemical Reactions Analysis
7-Chloro-2-Quinolinecarboxamide can undergo various chemical reactions. For instance, it can be used in the synthesis of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide . These reactions often involve the use of ultrasound irradiation .科学研究应用
Anticancer Applications
7-Chloro-2-Quinolinecarboxamide derivatives have shown potential as anticancer agents . Studies have demonstrated their effectiveness in inhibiting the proliferation of various cancer cell lines, including MCF-7 (breast cancer), CACO (colon carcinoma), HepG-2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) . These compounds induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3, which are crucial proteins in the apoptotic pathway .
Pharmacological Significance
In pharmacology, quinoline-carboxamide motifs are recognized for their broad spectrum of biological responses. They are considered a privileged structure in drug discovery programs due to their diverse bio-responses, including antioxidant , anti-inflammatory , and antimicrobial activities . The introduction of the carboxamide group can enhance these properties, making them valuable in the development of new therapeutic agents.
Chemical Synthesis
7-Chloro-2-Quinolinecarboxamide serves as a key intermediate in chemical synthesis. It is used to construct complex molecules, particularly in the synthesis of biologically active compounds. The compound’s versatility in synthetic organic chemistry makes it a valuable scaffold for developing new synthetic methodologies .
Biochemical Research
In biochemical research, 7-Chloro-2-Quinolinecarboxamide derivatives are explored for their potential in modulating biochemical pathways. They are particularly significant in studies involving protein kinases , which are critical regulators of cell survival and proliferation . The ability to selectively inhibit these kinases can lead to advancements in understanding and treating various diseases.
Molecular Biology
Molecular biology applications include the use of 7-Chloro-2-Quinolinecarboxamide derivatives in the design of molecules with specific interactions at the molecular level. These interactions can be crucial for understanding cellular processes and developing targeted therapies .
Fungicidal Properties
Some derivatives of 7-Chloro-2-Quinolinecarboxamide have been investigated for their fungicidal properties. They are designed to combat phytopathogenic fungi, which can be of great significance in agriculture and food safety .
未来方向
The future directions for 7-Chloro-2-Quinolinecarboxamide could involve further exploration of its therapeutic potential. For instance, it can be used to synthesize a series of novel 7-chloroquinoline derivatives, which can then be explored for their therapeutic potential . This may also be adaptable for the derivatization of other such less reactive carboxylate species .
作用机制
Target of Action
The primary targets of 7-Chloro-2-Quinolinecarboxamide are protein kinases (PKs), which are the main regulators of cell survival and proliferation . In particular, it has been found to inhibit Pim-1 kinase .
Mode of Action
7-Chloro-2-Quinolinecarboxamide interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of Pim-1 kinase, a protein that plays a crucial role in cell survival and proliferation . This inhibition leads to changes in the cell, including a decrease in proliferation.
Biochemical Pathways
It is known that the compound induces apoptosis, or programmed cell death, in cancer cells . This is accomplished by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, 7-Chloro-2-Quinolinecarboxamide has been found to be orally bioavailable . This means that the compound can be absorbed into the bloodstream when taken orally.
Result of Action
The result of 7-Chloro-2-Quinolinecarboxamide’s action is a decrease in cell proliferation and an increase in cell death in cancer cells . This is due to the compound’s ability to inhibit protein kinases and induce apoptosis .
属性
IUPAC Name |
7-chloroquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-7-3-1-6-2-4-8(10(12)14)13-9(6)5-7/h1-5H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYADWYKOGDTHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

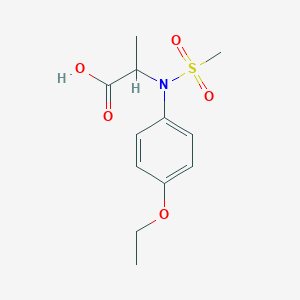

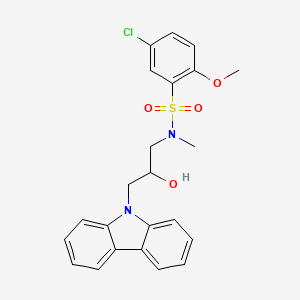
![Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate](/img/structure/B2975260.png)
![2-(benzenesulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2975263.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2975265.png)
![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2975269.png)
![3-(2,2,2-Trifluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2975270.png)
